Product packaging for Distomadine A(Cat. No.:)

Distomadine A

Cat. No.: B1245665
M. Wt: 326.31 g/mol
InChI Key: YTJQNXMCZWEMBC-UHFFFAOYSA-N
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Description

Significance of Marine Natural Products in Chemical Biology Research

The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities. univ-cotedazur.eu Marine natural products (MNPs), which are secondary metabolites produced by marine organisms like sponges, tunicates, and microorganisms, have become increasingly significant in chemical biology and drug discovery. scielo.broup.com These compounds often possess unique and complex molecular architectures, distinct from those found in terrestrial organisms, which can be attributed to the singular environmental pressures of marine ecosystems. univ-cotedazur.eu This structural novelty translates into a wide array of potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. oup.com Consequently, MNPs are a fertile ground for the discovery of new therapeutic agents and molecular probes to investigate biological pathways. researchgate.net The exploration of MNPs continues to be a vibrant and crucial area of research, with the potential to yield transformative discoveries for medicine and science. tandfonline.com

Overview of Alkaloids as a Chemical Class in Natural Product Discovery

Alkaloids are a large and diverse group of naturally occurring organic compounds that contain at least one nitrogen atom. wikipedia.orgnih.gov This class of secondary metabolites is found across a wide range of organisms, including plants, fungi, bacteria, and animals. wikipedia.orgflorajournal.com Structurally, alkaloids are incredibly varied, ranging from simple to highly complex ring systems. They are often classified based on their biosynthetic precursors, which are typically amino acids. nih.govbocsci.com

Historically, alkaloids have played a pivotal role in medicine and pharmacology. florajournal.com Famous examples like morphine, the first alkaloid to be isolated in 1804, and quinine (B1679958) have had a profound impact on pain management and the treatment of malaria, respectively. wikipedia.orgnih.gov The biological activities of alkaloids are as diverse as their structures, encompassing a spectrum of effects from therapeutic to toxic. florajournal.com In natural product discovery, alkaloids remain a key focus due to their proven track record as a source of new drugs and their ability to interact with a multitude of biological targets. mdpi.com

Historical Perspective of Distomadine A Discovery within Natural Products Chemistry

This compound was first isolated from the New Zealand ascidian Pseudodistoma aureum. auckland.ac.nzdigitalnz.org Ascidians, also known as tunicates or sea squirts, are marine invertebrate filter feeders and have been a productive source of bioactive natural products. oup.com The discovery of this compound, along with its congener Distomadine B, was detailed in a 2003 publication. auckland.ac.nz

The structure of this compound was elucidated through spectroscopic data analysis and chemical derivatization. It was identified as a novel tetracyclic guanidine-containing 6-hydroxyquinoline (B46185) alkaloid. auckland.ac.nzresearchgate.net This unique chemical scaffold, featuring a pyrano[2,3,4-de]quinoline skeleton, places this compound within the broader class of quinoline (B57606) alkaloids, a group known for its significant biological activities. nih.govresearchgate.net The initial biological screening of this compound revealed mild antifungal activity against Candida albicans. nih.govdigitalnz.org However, it did not show significant activity in a range of other assays, including antitumor, antiviral, anti-inflammatory, and antimycobacterial tests. auckland.ac.nzdigitalnz.org

Research Gaps and Motivations for Comprehensive Academic Inquiry into this compound

Despite its initial characterization, significant research gaps concerning this compound remain. The initial biological testing was not exhaustive, and the compound's full potential may not have been realized. digitalnz.org The mild antifungal activity suggests that with structural modification, more potent and selective derivatives could be developed. researchgate.net Furthermore, the unique tetracyclic framework of this compound presents an interesting challenge and opportunity for synthetic chemists. Developing efficient synthetic routes would not only provide access to larger quantities of the natural product for further biological evaluation but also allow for the creation of analogues with potentially enhanced or novel activities. sci-hub.se

The motivation for a more comprehensive academic inquiry into this compound stems from several factors. Firstly, the ongoing need for new therapeutic agents, particularly antifungals, drives the exploration of novel chemical scaffolds. Secondly, the complex and intriguing structure of this compound makes it an attractive target for total synthesis, which can push the boundaries of synthetic methodology. sci-hub.se A deeper understanding of its biosynthetic pathway could also provide insights into the chemical ecology of its source organism and potentially enable biosynthetic production methods. Finally, a more thorough investigation of its biological properties using modern screening techniques could uncover previously unknown activities and mechanisms of action, solidifying its place within the rich tapestry of marine natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4O4 B1245665 Distomadine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

2-[2-(8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8,10(14)-hexaen-11-yl)ethyl]guanidine

InChI

InChI=1S/C16H14N4O4/c17-16(18)20-6-4-10-13-12-8(21)2-1-7-11(12)9(3-5-19-7)23-14(13)15(22)24-10/h1-3,5,10,21H,4,6H2,(H4,17,18,20)

InChI Key

YTJQNXMCZWEMBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC3=C2C(=C1O)C4=C(O3)C(=O)OC4CCN=C(N)N

Synonyms

distomadine A
distomadine B

Origin of Product

United States

Natural Origin and Ecological Context of Distomadine a

Producer Organism Taxonomy: Pseudodistoma aureum

The producer of Distomadine A is the colonial ascidian Pseudodistoma aureum. polarresearch.netvliz.be Ascidians, commonly known as sea squirts, are marine invertebrates belonging to the subphylum Tunicata. mdpi.com They are sessile, filter-feeding organisms found in a wide range of marine environments. biorxiv.org The taxonomic classification of Pseudodistoma aureum is as follows:

Taxonomic RankClassification
Kingdom Animalia
Phylum Chordata
Subphylum Tunicata (Urochordata)
Class Ascidiacea
Order Aplousobranchia
Family Pseudodistomidae
Genus Pseudodistoma
Species aureum
Data sourced from multiple references. animaldiversity.orgarga.org.aumarinespecies.org

Biogeographical Distribution of the Source Organism

Pseudodistoma aureum was originally described from specimens collected on coastal rocks in North Auckland, New Zealand. dcceew.gov.au Its known distribution includes various locations within New Zealand, from Dusky Sound to Caswell Sound in Fiordland. niwa.co.nz In addition to New Zealand, Pseudodistoma aureum has been recorded in several regions of Australia, including New South Wales, South Australia, Tasmania, and Victoria. dcceew.gov.au Notably, it has also been collected from Heron Reef on the Great Barrier Reef, Australia. nih.govresearchgate.net This distribution suggests the species inhabits temperate and subtropical waters in the Southwest Pacific Ocean.

Ecological Role and Environmental Niche of this compound Producer

Ascidians like Pseudodistoma aureum are sessile, soft-bodied organisms that often rely on chemical defenses to survive. researchgate.net They produce a vast array of secondary metabolites that are not involved in primary metabolic processes but serve crucial ecological functions. mdpi.comresearchgate.net These functions include deterring predators, inhibiting the growth of microbial pathogens, preventing fouling by other organisms (antifouling), and competing for space with other sessile species. nih.govresearchgate.net

The production of this compound, which has demonstrated mild antifungal activity, is consistent with this chemical defense strategy. polarresearch.netvliz.be It likely helps protect Pseudodistoma aureum from fungal pathogens in its marine environment. The production of such bioactive compounds is often attributed to a symbiotic relationship between the ascidian and microorganisms. mdpi.comwaikato.ac.nz

In their environment, ascidians can also function as "ecosystem engineers." polarresearch.net By providing a hard substrate and physical structure on the seafloor, they can create habitats and increase local biodiversity by offering surfaces for other organisms, such as algae and sponges, to colonize. polarresearch.net

Cultivation and Collection Methodologies for Ascidian-Derived Metabolites

The acquisition of ascidian-derived metabolites like this compound for research purposes relies on either collection from the wild or cultivation in controlled environments.

Collection: Wild ascidians are typically collected manually by divers. vliz.be Specimens are carefully scraped or cut from natural or artificial substrates such as rocks, ropes, or pontoons. vliz.beatlasea.fr To minimize stress on the organisms, which can cause them to contract and make identification difficult, care is taken not to squeeze or injure them during collection. atlasea.fr For taxonomic identification, specimens are often photographed in situ before being relaxed using menthol (B31143) crystals and preserved in a formalin solution. vliz.be For chemical analysis, samples are typically frozen.

Cultivation: As the demand for marine natural products grows, aquaculture of source organisms has become an important alternative to wild harvesting. researchgate.net Cultivating ascidians can provide a sustainable and reliable supply of biomass. Methodologies include:

In-land Recirculating Aquaculture: Inspired by zebrafish husbandry, flexible, semi-automated recirculating aquarium systems have been developed for the long-term culture of colonial ascidians. biorxiv.orgbiorxiv.org These systems allow for controlled feeding, breeding, and biomass production, independent of coastal facilities. biorxiv.org

Larval Settlement and Rearing: For many ascidian species, larval release can be induced in the laboratory, often through a "light shocking" technique. aquaticinvasions.net The free-swimming larvae are then collected and allowed to settle and metamorphose on suitable substrata, such as tissue culture plates. The resulting juveniles can be reared under controlled laboratory conditions, fed with microalgal solutions, and grown into colonies. aquaticinvasions.netnih.gov This approach is crucial for studying life cycles and for generating genetically uniform colonies for research.

These cultivation techniques are not only vital for the sustainable supply of bioactive compounds but also enable detailed studies into ascidian biology, including regeneration, genetics, and symbiotic relationships. biorxiv.orgnih.gov

Advanced Isolation and Purification Methodologies for Distomadine a

Strategies for Extraction from Complex Biological Matrices

The initial step in the isolation of Distomadine A involves its extraction from the wet tissue of the tunicate Distaplia distomalis. Marine invertebrates like tunicates represent a particularly complex biological matrix, containing a high concentration of salts, proteins, lipids, and a diverse array of secondary metabolites. Therefore, the extraction strategy is pivotal for obtaining a crude extract enriched with the desired compound while minimizing the co-extraction of interfering substances.

The established protocol for this compound begins with the immediate preservation of the collected tunicate specimens in methanol at ambient temperature. This serves not only to extract the small molecule metabolites but also to prevent enzymatic degradation of the compounds. The methanolic extract is then concentrated under reduced pressure to yield a dense residue. This residue is subsequently subjected to a solvent partitioning procedure, a fundamental technique in natural product chemistry for the preliminary fractionation of compounds based on their polarity. The concentrate is partitioned between ethyl acetate and water. This compound, being moderately polar, preferentially moves into the ethyl acetate layer, which effectively separates it from highly polar substances such as salts and sugars that remain in the aqueous phase. This ethyl acetate fraction, containing a mixture of alkaloids and other organic-soluble compounds, serves as the starting point for chromatographic purification. The yield of this compound from the wet weight of the animal is approximately 0.001%.

State-of-the-Art Chromatographic Techniques for High Purity Isolation

Following initial extraction and partitioning, the purification of this compound requires high-resolution separation techniques to isolate it from other closely related alkaloids and impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of complex natural products like this compound, offering superior resolution and efficiency compared to lower-pressure methods. researchgate.net While the initial isolation of this compound was achieved through column chromatography followed by crystallization, HPLC remains the gold standard for obtaining analytical-grade purity and for separating structurally similar analogs that may co-elute in other systems.

For alkaloid purification, Reversed-Phase HPLC (RP-HPLC) is the most common configuration. nih.gov In a typical application for a compound like this compound, the stationary phase would consist of a silica support chemically bonded with C8 or C18 alkyl chains. The mobile phase often involves a gradient elution system, starting with a high proportion of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. This gradient allows for the separation of compounds across a range of polarities. Current time information in नागपूर डिव्हिजन, IN.

Table 1: Illustrative RP-HPLC Parameters for Alkaloid Purification

ParameterSpecificationPurpose
Column C18 (Octadecylsilyl), 5 µm particle sizeProvides a non-polar stationary phase for hydrophobic interaction.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid modifier aids in protonating alkaloids for better peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting less polar compounds.
Gradient 10% B to 90% B over 30 minutesAllows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for high resolution.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmAromatic nature of this compound allows for strong UV absorbance.

Countercurrent Chromatography and Other Preparative Methods

The primary preparative method employed in the original isolation of this compound was gravity-fed column chromatography. This technique is essential for the initial fractionation of the crude ethyl acetate extract on a large scale. The extract was adsorbed onto silica gel, a polar stationary phase, and eluted with a solvent gradient of increasing polarity. This method successfully separated the complex mixture into several fractions.

The specific fraction containing this compound was eluted using a mobile phase composed of 80% ethyl acetate in hexane. This fraction, though enriched, still contained impurities. Final purification was achieved through crystallization of this fraction from a chloroform-methanol solvent system, yielding pure this compound as fine needles.

Table 2: Column Chromatography Steps for this compound Isolation

StepStationary PhaseMobile Phase (Eluent)Result
1. Loading Silica Gel (100-200 mesh)Crude Ethyl Acetate ExtractExtract adsorbed onto silica gel.
2. Elution Silica Gel (100-200 mesh)Gradient: Hexane -> Hexane/EtOAc -> EtOAcSeparation into multiple fractions based on polarity.
3. Fraction Collection Silica Gel (100-200 mesh)80% Ethyl Acetate in HexaneCollection of the fraction containing this compound.
4. Final Purification N/AChloroform-MethanolCrystallization of this compound from the collected fraction.

While not used for the original isolation, Countercurrent Chromatography (CCC) is another powerful preparative liquid-liquid chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of sensitive samples. This method would be a viable alternative for purifying polar alkaloids like this compound.

Challenges in Isolation of Novel Natural Products

The discovery and isolation of novel natural products such as this compound from marine sources are fraught with challenges. exlibrisgroup.com Marine invertebrates, existing in chemically complex and competitive environments, produce a vast diversity of secondary metabolites, making the isolation of a single, pure compound a significant undertaking. nih.gov

A primary challenge is the typically low concentration of the desired bioactive compounds within the source organism. exlibrisgroup.com This necessitates the collection of large amounts of biomass, which can be logistically difficult and environmentally sensitive. Furthermore, the chemical complexity of the crude extracts means that the target compound is often masked by a multitude of structurally similar analogs or other classes of molecules, requiring extensive and often multi-step chromatographic separation. mdpi.com The stability of the compound during the extraction and purification process is another concern, as pH changes, temperature fluctuations, or exposure to certain solvents can lead to degradation or artifact formation.

Dereplication Strategies in Natural Product Discovery

A significant hurdle in natural product research is the re-isolation of known compounds, which consumes valuable time and resources. To circumvent this, modern natural product discovery workflows incorporate a process known as dereplication at an early stage. Dereplication is the rapid identification of known compounds in a crude extract or partially purified fraction, allowing researchers to focus their efforts on novel chemical entities.

The primary strategy for dereplication involves the use of hyphenated analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). A small sample of the initial extract is analyzed by LC-MS to generate a chemical profile. The resulting data, which includes the retention times, UV spectra, and mass-to-charge ratios (m/z) of the components, are then compared against comprehensive natural product databases. Current time information in नागपूर डिव्हिजन, IN. If the molecular weight and other spectroscopic data for a compound in the extract match an entry in the database, it is identified as a known substance and "dereplicated." This approach ensures that the laborious process of large-scale extraction and purification is reserved for fractions that contain potentially new or otherwise interesting molecules.

Sophisticated Structural Elucidation Techniques for Distomadine a

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insight into the chemical environment and connectivity of atoms. alfa-chemistry.comrsc.org For a molecule with the intricacy of Distomadine A, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.

To unravel the complex spin systems and establish the covalent framework of this compound, a variety of 2D NMR experiments are employed. wikipedia.org These techniques distribute NMR signals across two frequency axes, resolving overlapping peaks that would be congested in a 1D spectrum and revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This fundamental homonuclear 2D NMR experiment identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds. creative-biostructure.comemerypharma.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system, allowing for the tracing of proton-proton connectivity pathways throughout the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique is crucial for correlating proton signals with their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgresearchgate.net Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgprinceton.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting different spin systems or molecular fragments that are separated by non-protonated atoms. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are directly bonded. princeton.edu The cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect and are critical for determining the relative stereochemistry and conformation of the molecule. researchgate.net

The following table illustrates the types of information gleaned from these key 2D NMR experiments in the context of elucidating this compound's structure.

NMR Experiment Type of Correlation Information Provided
COSY ¹H-¹H through-bond (2-3 bonds)Identifies adjacent protons, establishing spin-spin coupling networks.
HSQC ¹H-¹³C one-bondDirectly correlates protons to the carbons they are attached to.
HMBC ¹H-¹³C through-bond (2-4 bonds)Connects molecular fragments by showing correlations between protons and carbons over multiple bonds; essential for identifying quaternary carbons.
NOESY ¹H-¹H through-spaceReveals spatial proximity of protons, aiding in the determination of relative stereochemistry and molecular conformation.

Determining the stereochemistry of a complex molecule like this compound presents significant challenges. While 2D NMR techniques like NOESY can provide information on relative stereochemistry, establishing the absolute configuration often requires other methods. chiralabsxl.com One of the primary roles of Circular Dichroism (CD) spectroscopy is in the stereochemical assignment of chiral molecules. chiralabsxl.com By comparing the experimental CD spectrum of an unknown compound with that of a known, structurally similar compound, the absolute stereochemistry can often be inferred. chiralabsxl.com In some cases, the synthesis of all possible diastereomers and comparison of their spectroscopic data with the natural product is necessary to definitively assign the absolute configuration. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. azolifesciences.com By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to within a few parts per million), HRMS allows for the unambiguous determination of a molecule's elemental formula. azolifesciences.comnih.gov This is a critical first step in structural elucidation, as it provides the fundamental building blocks of the molecule. iupac.org

The high resolving power of HRMS instruments enables the separation of ions with very similar m/z ratios, which is crucial for distinguishing between different potential elemental compositions. azolifesciences.com The technique is also invaluable for analyzing the isotopic patterns of elements like chlorine and bromine, which have characteristic isotopic distributions. iupac.org

HRMS Data Point Significance in Structural Elucidation
Accurate Mass Measurement Determines the precise molecular weight, allowing for the calculation of the unique elemental formula. nih.goveuropa.eu
Isotope Pattern Analysis Confirms the presence and number of certain elements (e.g., S, Cl, Br) with characteristic natural isotopic abundances. nih.gov
MS/MS Fragmentation Provides information on the molecule's substructures by analyzing how it breaks apart, aiding in the confirmation of its connectivity. europa.eu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, with atomic-level resolution. researchgate.netnih.gov The technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

The primary challenge in applying this method is the need to grow a suitable single crystal, which can be difficult for complex natural products. researchgate.net However, when successful, the data obtained can provide an unambiguous determination of the spatial arrangement of every atom in the molecule. nih.gov

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or resonant scattering). mit.educhem-soc.si This effect, which is more pronounced for heavier atoms, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.netmit.edu Analysis of these differences allows for the definitive assignment of the absolute stereochemistry of the molecule. chem-soc.si Modern techniques have improved to the point where the absolute configuration of molecules containing only light atoms (like oxygen) can often be determined, provided the crystal quality is high. mit.edu

Integration of Spectroscopic Data with Computational Methods for Structure Validation

The final step in structural elucidation involves the integration of all collected spectroscopic data with computational methods to validate the proposed structure. numberanalytics.com Computational chemistry can be used to predict NMR chemical shifts, coupling constants, and even CD spectra for a proposed structure. These predicted data can then be compared with the experimental data. A strong correlation between the experimental and computed data provides powerful evidence in support of the proposed structure. nih.gov

This validation process is crucial for ensuring the accuracy of the final structure. numberanalytics.comgene-quantification.de It involves a critical assessment of how well the proposed atomic arrangement accounts for all the observed experimental data. nih.gov For instance, the proposed 3D structure must be consistent with the through-space correlations observed in the NOESY spectrum and the bond connectivities established by COSY and HMBC. Any discrepancies between the experimental data and the proposed structure may indicate an incorrect assignment and necessitate a re-evaluation of the data.

Biosynthetic Pathway Investigations of Distomadine a

Putative Biosynthetic Precursors and Building Blocks

The biosynthesis of a complex natural product like Distomadine A is initiated from simpler, primary metabolic building blocks. Based on its chemical structure, the key precursors for the assembly of the this compound scaffold are hypothesized to be derived from amino acid and polyketide metabolism.

The core pyrrolo[4,3,2-de]quinoline skeleton is strongly suggested to originate from the amino acid L-tryptophan . researchgate.netnih.gov This is a common biosynthetic route for a wide array of quinoline (B57606) and pyrroloquinoline alkaloids found in nature. researchgate.netnih.gov The biosynthesis of related pyrroloquinoline alkaloids, such as lymphostin, has been shown to utilize tryptophan as the foundational unit for this heterocyclic system. researchgate.netnih.gov

The butenolide ring, an α,β-unsaturated γ-lactone, is likely constructed through a polyketide-type pathway. The probable starter unit for this portion of the molecule is an acetate or malonate -derived two-carbon unit that undergoes chain extension.

The distinctive guanidinium (B1211019) side chain is proposed to be derived from arginine . Arginine is the most common biological precursor for the guanidino group found in a vast number of marine natural products. rsc.org The incorporation of this functional group is a key step in the late stages of the biosynthetic assembly.

A summary of the putative precursors is presented in the table below.

Structural Moiety of this compoundPutative PrecursorMetabolic Origin
Pyrroloquinoline CoreL-TryptophanAmino Acid Metabolism
Butenolide RingAcetate/Malonate UnitsPolyketide Synthesis
Guanidinium GroupArginineAmino Acid Metabolism

Proposed Enzymatic Transformations and Key Steps

The construction of this compound from its precursors would necessitate a series of complex enzymatic transformations, likely orchestrated by a multi-enzyme complex.

The formation of the quinoline skeleton is a pivotal step. In many biosynthetic pathways, this involves the oxidative rearrangement of an indole (B1671886) nucleus, such as that from tryptophan. researchgate.net For pyrrolo[4,3,2-de]quinoline systems specifically, the biosynthesis is thought to proceed through the modification and cyclization of a tryptophan-derived unit. nih.gov The subsequent formation of the pyran ring to yield the pyranoquinoline core likely involves further oxidative modifications and intramolecular cyclization reactions. These transformations are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.

Significant insights into the biosynthesis of this compound can be gleaned from studies on the pyrroloquinoline alkaloid lymphostin. researchgate.netnih.govnih.gov The biosynthesis of lymphostin also commences with L-tryptophan to form the pyrroloquinoline core. researchgate.netnih.gov This process is initiated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. researchgate.net It is plausible that a similar enzymatic machinery is responsible for the assembly of the core structure of this compound. Isotopic labeling studies on lymphostin, using 15N2-L-tryptophan, have confirmed the incorporation of both nitrogen atoms from tryptophan into the pyrroloquinoline core, a finding that strongly supports a similar origin for the core of this compound. nih.gov

Furthermore, the biosynthesis of many guanidinium-containing marine alkaloids, such as the batzelladines, involves NRPS modules for the incorporation of arginine or related precursors. nih.gov This suggests that the guanidino side chain of this compound is likely added by an NRPS-mediated mechanism.

The genes encoding the enzymes responsible for the biosynthesis of a natural product are typically organized into a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.govuniversiteitleiden.nl While no BGC for this compound has been identified from its source organism, Pseudodistoma aureum, hypotheses about its structure can be formulated based on the BGCs of related compounds.

The BGC for lymphostin, for instance, contains a hybrid NRPS-PKS gene that is central to the assembly of its pyrroloquinoline core. researchgate.netnih.gov It is highly probable that the this compound BGC would also feature a similar hybrid NRPS-PKS system. The NRPS modules would be responsible for the selection and activation of the L-tryptophan and arginine precursors, while the PKS modules would catalyze the formation of the polyketide-derived butenolide ring.

In addition to the core NRPS-PKS genes, the hypothesized this compound BGC would likely contain genes encoding for tailoring enzymes, such as:

Cytochrome P450 monooxygenases: For oxidative modifications of the quinoline core and formation of the pyran ring.

Oxidoreductases: To carry out various redox steps in the pathway.

Methyltransferases: Although not present in this compound, these are common in related alkaloid pathways.

Transporters: For the secretion of the final product out of the cell.

A hypothetical organization of the this compound BGC is presented below.

Gene TypePutative Function in this compound Biosynthesis
NRPS (Nonribosomal Peptide Synthetase)Activation and incorporation of L-tryptophan and arginine.
PKS (Polyketide Synthase)Assembly of the polyketide chain for the butenolide ring.
Cytochrome P450sOxidative cyclizations to form the pyranoquinoline core.
Dehydrogenases/ReductasesModification of the polyketide chain and other redox steps.
ThioesteraseRelease of the final product from the NRPS-PKS complex.
Transporter ProteinsExport of this compound.

Isotopic Labeling Studies to Elucidate Biosynthetic Routes

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors into a final natural product. biorxiv.orgbiorxiv.org While no specific isotopic labeling studies have been reported for this compound, the methodology that would be employed can be inferred from studies on other marine alkaloids.

To definitively confirm the proposed biosynthetic precursors, feeding experiments with isotopically labeled compounds would be necessary. This would involve administering precursors labeled with stable isotopes (e.g., 13C, 15N, 2H) or radioactive isotopes (e.g., 14C, 3H) to Pseudodistoma aureum or a symbiotic microorganism responsible for its production.

Proposed Isotopic Labeling Experiments for this compound:

Labeled PrecursorExpected OutcomeInformation Gained
[U-13C]-L-TryptophanEnrichment of carbon atoms in the pyrroloquinoline core.Confirms tryptophan as the precursor for the core structure.
[α-15N, indole-15N]-L-TryptophanEnrichment of the two nitrogen atoms in the pyrroloquinoline core.Confirms the incorporation of the entire tryptophan skeleton.
[1,2-13C2]-AcetateEnrichment of adjacent pairs of carbon atoms in the butenolide ring.Elucidates the polyketide origin of the butenolide ring.
[U-13C, 15N4]-L-ArginineEnrichment of the guanidinium group in the side chain.Confirms arginine as the precursor for the guanidino moiety.

The pattern of isotope incorporation would then be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The results of these experiments would provide conclusive evidence for the biosynthetic origins of the different structural components of this compound and would be instrumental in fully delineating its biosynthetic pathway.

Synthetic Approaches and Methodological Innovations for Distomadine a

Retrosynthetic Analysis of the Tetracyclic Core Structure

The retrosynthetic strategy for Distomadine A hinges on dissecting its complex tetracyclic pyrano[2,3,4-de]quinoline core, which is fused to a butenolide ring. acs.org The primary disconnection simplifies the target molecule into key precursors. The guanidine (B92328) side chain is envisioned to be installed late in the synthesis from a protected alcohol intermediate. The butenolide ring is retrosynthetically derived from an α-ketol precursor, which itself can be formed via the oxidation of an alkene. This crucial alkene intermediate is the product of a Suzuki-Miyaura cross-coupling reaction between a functionalized 5-bromoquinoline (B189535) and an appropriate alkenylboronic ester. This strategic breakdown of the molecule into manageable, synthetically accessible fragments forms the foundation of the total synthesis. acs.org

Total Synthesis Strategies for this compound and Analogues

Convergent and Linear Synthesis Strategies

The reported synthesis of this compound employs a convergent approach. acs.org The two primary fragments, the 5-bromoquinoline core and a vinyl boronate side chain, are synthesized separately. These two pieces are then joined using a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This convergent strategy allows for the efficient assembly of the main carbon skeleton before proceeding to the final cyclization and functional group manipulations. acs.org

Table 1: Comparison of Synthetic Strategies
StrategyDescriptionTypical YieldEfficiencyApplication to this compound
Linear SynthesisReactants are added sequentially in a step-by-step manner.Overall yield drops significantly with each step. wikipedia.orgLess efficient for long sequences. differencebetween.comNot the primary strategy employed.
Convergent SynthesisKey fragments are synthesized independently and then combined. chemistnotes.comHigher overall yield as losses are minimized in shorter, parallel sequences. pediaa.comMore efficient for complex molecules. fiveable.meThe core strategy, involving the coupling of a quinoline (B57606) fragment and a boronate fragment. acs.org

Stereoselective and Asymmetric Synthetic Methodologies

The initial total synthesis of this compound produced a racemic mixture, denoted as (±)-Distomadine A. acs.orgfigshare.com This indicates that the synthetic route did not employ asymmetric or stereoselective methods to control the creation of the chiral center in the molecule. The absolute stereochemistry of the natural product was unknown at the time of the synthesis. acs.org Asymmetric synthesis, which involves techniques that produce a specific stereoisomer of a chiral molecule, is a critical field in modern organic chemistry, often relying on chiral catalysts or reagents. nih.govyale.edu While not applied in the first reported synthesis, future efforts toward an enantioselective synthesis of this compound would require the incorporation of such methodologies to selectively produce the naturally occurring enantiomer.

Key Reactions and Methodological Advances in Quinoline Alkaloid Synthesis

The synthesis of this compound is notable for its application of modern synthetic methods to construct the quinoline alkaloid framework. The development of novel reactions is crucial for the efficient synthesis of complex natural products like quinoline alkaloids. researchgate.netmdpi.com

C-H Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical way to build molecular complexity by directly converting ubiquitous C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. researchgate.netyale.edu While not the primary bond-forming strategy in the main pathway, an interesting C-H bond functionalization-cross-coupling sequence was observed to provide the desired product in high yield in instances where the aryl bromide coupling partner was sterically hindered. acs.org This highlights the growing importance and potential of C-H functionalization techniques in overcoming synthetic challenges. nih.gov

Intramolecular Cascade Reactions

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are highly valued for their efficiency in rapidly building complex molecular architectures. nih.govmdpi.com The synthesis of the this compound core features a pivotal intramolecular cascade sequence. Following the Suzuki coupling and subsequent α-ketohydroxylation of the resulting alkene, a double cyclization is initiated. This sequence involves an intramolecular aldol (B89426) condensation followed by a lactonization, which in a single, efficient process, forms the final two rings of the tetracyclic pyranoquinoline butenolide system. acs.orgfigshare.com This elegant cascade is a key step that enables the efficient construction of the unique and complex core of the natural product. acs.org

Table 2: Key Reactions in the Synthesis of the this compound Core
Reaction TypeDescriptionRole in Synthesis
Suzuki-Miyaura Cross-CouplingA palladium-catalyzed reaction between an organoboron compound and an organohalide.Connects the 5-bromoquinoline fragment with the vinyl boronate side chain, forming a key C-C bond. acs.org
α-KetohydroxylationOxidation of an alkene to form an α-hydroxy ketone.Sets up the precursor for the subsequent cyclization cascade. acs.org
Intramolecular CascadeA sequence of an aldol condensation and a lactonization reaction.Forms the pyrano and butenolide rings in a single transformation to complete the tetracyclic core. acs.orgfigshare.com

Synthesis of Structural Analogues for Research Purposes

The synthesis of structural analogues of complex natural products like this compound is a cornerstone of medicinal chemistry and chemical biology. These analogues, which are molecules with deliberate and systematic variations to the parent structure, are instrumental in understanding the structure-activity relationships (SAR), identifying the pharmacophore, and optimizing the biological activity and pharmacokinetic properties of the lead compound. While the published literature primarily details the total synthesis of this compound and its direct precursor, Distomadine B, the established synthetic routes provide a robust framework for the generation of a diverse library of analogues for research purposes. acs.org

The strategic synthesis of analogues would involve modifications at several key positions of the this compound scaffold. These modifications can be broadly categorized into alterations of the tetracyclic core, the butenolide ring, and the ethylguanidine side chain. Methodological innovations in organic synthesis, such as advanced cross-coupling reactions, stereoselective transformations, and late-stage functionalization techniques, would be pivotal in the efficient and diverse construction of these analogues.

Potential Modifications to the this compound Scaffold

Systematic structural modifications can be envisioned at various sites of the this compound molecule to probe their influence on biological activity. The table below outlines potential analogue series based on the established total synthesis.

Region of Modification Type of Analogue Synthetic Strategy Research Purpose
Tetracyclic Core Substitution on the quinoline ringIntroduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring of the quinoline core. This could be achieved by using appropriately substituted anilines in the initial Conrad-Limpach reaction.To investigate the role of electronic and steric effects on the core structure's contribution to biological activity.
Heterocyclic core variationsReplacement of the quinoline core with other heterocyclic systems (e.g., isoquinoline, quinoxaline, or benzofuran). This would involve the development of new synthetic pathways to construct these alternative core structures.To determine the importance of the quinoline nitrogen and the overall planarity of the tetracyclic system for biological function.
Butenolide Ring Modifications to the lactoneRing-opening of the butenolide to the corresponding hydroxy acid or conversion to other five-membered heterocycles like a furan (B31954) or a pyrrolidone.To assess the necessity of the butenolide moiety as a potential Michael acceptor or its role in target binding.
Stereochemical variationsSynthesis of diastereomers by altering the stereochemistry at the chiral centers of the butenolide ring. This could be achieved through the use of stereoselective reagents during the cyclization step.To understand the impact of the three-dimensional arrangement of substituents on biological activity.
Ethylguanidine Side Chain Chain length and branchingVariation of the length of the alkyl chain connecting the guanidine group to the core and introduction of branching. This can be accomplished by using different amino alcohols in the later stages of the synthesis.To explore the optimal distance and spatial orientation of the basic guanidine group for target interaction.
Guanidine modificationsReplacement of the guanidine group with other basic functionalities such as amines, amidines, or ureas. These modifications can be introduced by reacting the precursor alcohol with different nitrogen-containing nucleophiles.To evaluate the specific role of the guanidinium (B1211019) cation in biological activity, including its hydrogen bonding and electrostatic interactions.

Methodological Innovations in Analogue Synthesis

The efficient synthesis of a library of this compound analogues would benefit from modern synthetic methodologies. For instance, the Suzuki-Miyaura cross-coupling used in the total synthesis to construct a key C-C bond could be replaced with other cross-coupling reactions to introduce a wider range of substituents. acs.org Furthermore, late-stage functionalization techniques, such as C-H activation, could be employed to directly modify the synthesized this compound scaffold, allowing for the rapid generation of diverse analogues from a common intermediate.

Research Findings from Analogue Studies

While extensive research on a broad range of this compound analogues is not yet widely published, the initial total synthesis itself provided valuable insights. The successful synthesis of both this compound and B confirmed their proposed structures and provided material for further biological evaluation. acs.org The decarboxylation of a late-stage intermediate to yield this compound from the synthetic route of Distomadine B highlights a key structural difference and a potential metabolic relationship between the two natural products. acs.org

Future studies involving a systematically synthesized library of analogues are anticipated to provide detailed research findings, including:

Structure-Activity Relationship (SAR) Data: By comparing the biological activities of different analogues, researchers can identify the key structural features required for potency and selectivity.

Identification of the Pharmacophore: Analogue studies will help to delineate the minimal structural components of this compound that are essential for its biological activity.

Development of Molecular Probes: Analogues with reporter tags (e.g., fluorescent dyes or biotin) can be synthesized to facilitate the identification of the cellular targets of this compound.

Optimization of Drug-like Properties: By modifying the structure, it may be possible to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for the development of therapeutic agents.

The synthesis and investigation of structural analogues of this compound represent a critical next step in harnessing the therapeutic potential of this unique marine natural product.

Molecular and Cellular Mechanisms of Biological Action of Distomadine a

Investigation of in vitro Antifungal Activity

The most notable biological activity reported for Distomadine A is its antifungal effect. Initial studies characterized this activity as mild. researchgate.net Specifically, it has shown some activity against the pathogenic yeast Candida albicans. scinews.uz However, detailed data regarding its Minimum Inhibitory Concentration (MIC) against a wide range of fungal species is not extensively documented in primary literature, suggesting its potency is not comparable to established antifungal agents. The mechanism behind this mild antifungal action remains to be fully elucidated.

Exploration of Other Reported in vitro Biological Activities

Beyond its antifungal properties, this compound has been subjected to a variety of other biological screenings. As part of a comprehensive evaluation, the compound was tested for several other potential therapeutic actions. These tests uniformly found this compound to be essentially inactive. researchgate.netscinews.uz The table below summarizes the reported findings from these broad bioassays.

Biological Activity TestResult for this compoundReference
AntitumourInactive researchgate.netscinews.uz
CytotoxicityInactive researchgate.net
Anti-inflammatoryInactive researchgate.netscinews.uz
AntimycobacterialInactive researchgate.netscinews.uz
AntiviralInactive scinews.uz

These results indicate that the biological activity of this compound is highly specific and limited in scope, with its primary effect being a modest inhibition of fungal growth.

Molecular Target Identification and Validation

The identification of a specific molecular target is a crucial step in understanding a compound's mechanism of action. frontiersin.org This process often involves techniques like enzyme inhibition and receptor binding assays to pinpoint the protein or pathway with which the compound interacts. sigmaaldrich.combiorxiv.org For this compound, specific molecular targets responsible for its mild antifungal activity have not been definitively identified in the available scientific literature.

Enzyme inhibition is a common mechanism for therapeutic agents, where a molecule binds to an enzyme and decreases its activity. sigmaaldrich.com To determine if this compound acts as an enzyme inhibitor, it would need to be tested against a panel of essential fungal enzymes. Similarly, receptor binding assays could assess whether this compound interacts with specific receptors on the fungal cell surface or within the cell. frontiersin.org Without such studies, the molecular basis for its antifungal effect remains speculative.

Cellular Pathway Modulation Studies

Cellular pathways are complex networks of protein interactions and signaling events that control cellular processes. nih.govfrontiersin.org A bioactive compound can exert its effects by modulating one or more of these pathways.

The interaction between a small molecule (ligand), like this compound, and its protein target is fundamental to its biological effect. wikipedia.org This interaction, which can involve hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictates the binding affinity and specificity. wikipedia.orgresearchgate.net Computational methods such as molecular docking and simulation are often used to predict and analyze these interactions. frontiersin.org

While no specific protein-ligand interaction studies for this compound are reported, research on the related compound Distomadine B provides a template for how such an analysis could be performed. In one study, Distomadine B was identified through a molecular search as a potential inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD), with molecular docking used to evaluate its binding affinity. frontiersin.org A similar in silico approach could be applied to this compound to screen for potential fungal protein targets and predict the binding interactions, guiding future experimental validation.

This compound belongs to the broader class of quinoline (B57606) alkaloids. researchgate.net This class of compounds is known for a wide range of significant biological activities, providing a context for the potential, if not fully realized, bioactivity of the this compound scaffold. nih.govbiointerfaceresearch.comnih.gov Many synthetic and natural quinoline derivatives are used as therapeutic agents. researchgate.net

Reported Biological Activities of Various Quinoline Derivatives:

Anticancer: Camptothecin and its analogs are well-known topoisomerase inhibitors used in cancer chemotherapy. nih.gov

Antimalarial: Quinine (B1679958), chloroquine, and mefloquine (B1676156) are cornerstone drugs in the treatment of malaria. biointerfaceresearch.com

Antibacterial: Fluoroquinolones, such as ofloxacin, are broad-spectrum antibiotics. biointerfaceresearch.com

Anti-inflammatory: Some quinoline derivatives have shown potent anti-inflammatory effects. biointerfaceresearch.com

Antifungal: Certain quinoline compounds exhibit activity against various fungal pathogens. nih.govresearchgate.net

This diversity in function highlights that the quinoline core is a privileged structure in medicinal chemistry. The limited activity of this compound, despite its quinoline core, suggests that its unique tetracyclic structure and substitutions significantly influence its target specificity and potency. researchgate.net

Application of Advanced Biological Assays for Mechanistic Elucidation

To move beyond the initial observation of mild antifungal activity and understand its underlying mechanism, a suite of advanced biological assays would be required. sri.com The goal of these assays is to provide a quantitative measure of biological activity that reflects the compound's mechanism of action (MOA). criver.combiopharma-excellence.com

Potential Assays for Investigating this compound:

Cell-Based Assays: These assays use cultured cells to probe biological effects like cytotoxicity, cell proliferation, or apoptosis. sri.com For this compound, assays using fungal cells could help determine if it affects cell wall integrity, membrane permeability, or mitochondrial function.

Reporter-Gene Assays: These assays are engineered to produce a measurable signal (e.g., light) in response to the modulation of a specific cellular pathway. biopharminternational.com A reporter assay could be designed to screen for the inhibition of key fungal signaling pathways by this compound.

Enzymatic Assays: If a putative enzyme target is identified through computational screening, direct enzymatic assays can confirm and quantify the inhibitory activity (e.g., determining the IC₅₀ value). frontiersin.org

Potency Assays: A robust potency assay is essential for quantifying the biological activity of a compound and ensuring consistency. biopharma-excellence.com For this compound, this would involve developing a standardized assay to measure its antifungal effect with high reproducibility. discoverx.com

The application of these modern biological tools would be essential to validate any computationally predicted targets and to construct a comprehensive model of how this compound exerts its modest antifungal effects at the molecular and cellular levels.

Structure Activity Relationship Sar Studies and Analogue Design of Distomadine a

Rational Design of Distomadine A Analogues

The rational design of analogues is a cornerstone of modern drug discovery, aiming to systematically modify a lead compound to enhance its desired biological activities and pharmacokinetic properties. oncodesign-services.com For this compound, a rational design approach would be guided by its known structural features and any available biological data, however limited. The total synthesis of (±)-Distomadines A and B has been accomplished, confirming their complex tetracyclic structures and providing a potential route for creating synthetic analogues. acs.orgacs.org

The design process for new this compound analogues would logically focus on several key areas:

Simplification of the tetracyclic core: To improve synthetic accessibility and potentially uncover the minimal pharmacophore required for activity.

Modification of the guanidine (B92328) side chain: This basic group is often crucial for biological interactions, and altering its length, substitution, or replacing it with other basic groups could modulate activity. nih.govnih.gov

Functionalization of the hydroxyquinoline ring system: This aromatic core is a common feature in many bioactive molecules and offers multiple sites for substitution to explore electronic and steric effects. chemrxiv.org

Introduction of conformational constraints: To lock the molecule into a specific three-dimensional shape that might favor binding to a biological target.

Systematic Chemical Modification Strategies

Systematic modification is key to building a clear understanding of the SAR. nih.gov This involves making single, deliberate changes to the lead structure and evaluating the impact on biological activity.

The guanidine and hydroxyquinoline moieties are prime targets for modification in this compound. The guanidine group, being highly basic, is likely involved in hydrogen bonding or electrostatic interactions with biological targets. nih.gov Strategies for its modification could include:

Alkylation or acylation: To alter its basicity and steric profile. nih.govnih.gov

Cyclization: To create constrained analogues.

Replacement with bioisosteres: Such as amidines or other basic groups to probe the specific requirements for interaction.

The 6-hydroxyquinoline (B46185) core is another area ripe for exploration. The hydroxyl group itself can be a key interaction point or a site for metabolic modification. researchgate.net Systematic modifications could involve:

Varying substituents on the aromatic ring: Introducing electron-donating or electron-withdrawing groups to alter the electronic properties of the quinoline (B57606) system.

Altering the position of the hydroxyl group: To understand its importance for activity.

One study on the functionalization of a 4-hydroxyquinoline (B1666331) scaffold highlights a strategy for creating a library of diverse compounds, some of which are structurally related to this compound. chemrxiv.org This approach could be adapted to generate a focused library of this compound analogues for SAR studies.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different enantiomers or diastereomers can have vastly different interactions with chiral biological targets like enzymes and receptors. vulcanchem.comtjnpr.org The initial report on this compound did not determine its absolute stereochemistry. researchgate.netacs.org

Computational SAR Modeling and Predictive Approaches

In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the potential activity of designed analogues and for understanding the structural basis of activity. oncodesign-services.comnih.govuni-bonn.de For this compound, computational approaches could include:

Quantitative Structure-Activity Relationship (QSAR) modeling: If a sufficient number of analogues with measured activity were synthesized, QSAR models could be built to correlate physicochemical properties with biological activity, guiding the design of more potent compounds. nih.gov

Molecular docking: This technique could be used to predict how this compound and its analogues might bind to potential biological targets. For instance, a docking study of Distomadine B (a closely related compound) suggested potential interactions with the prolyl hydroxylase domain enzyme 2 (PHD2), with the guanidine and quinoline moieties playing key roles in binding. vulcanchem.com Similar studies for this compound analogues could help prioritize which compounds to synthesize.

Pharmacophore modeling: This would involve identifying the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) that are essential for activity. This model could then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological effects.

These in silico methods can significantly streamline the analogue design process by allowing for the virtual screening of large numbers of compounds, thereby focusing synthetic efforts on the most promising candidates. youtube.com

Synthesis and Evaluation of Designed Analogues

The ultimate validation of any SAR study lies in the synthesis and biological evaluation of the designed analogues. rsc.orgrsc.orgnih.govnih.govfrontiersin.org The total synthesis of this compound provides a framework for accessing novel derivatives. acs.orgacs.org

A systematic synthetic campaign would be required to produce the analogues proposed by rational design and computational modeling. Each new compound would then need to be subjected to a panel of biological assays, ideally including the original antifungal assay and a broader range of screens to identify any new or enhanced activities.

Currently, there is a lack of published data on the synthesis and biological evaluation of a series of designed this compound analogues. The existing literature primarily focuses on the isolation and total synthesis of the natural product itself. researchgate.netacs.orgacs.orgresearchgate.net Therefore, the SAR of this compound remains largely unexplored, representing an open area for future research in medicinal chemistry. The development of a diverse library of analogues and the systematic evaluation of their biological activities are critical next steps to unlock the therapeutic potential of this unique marine natural product.

Chemical Biology Applications and Research Probes Derived from Distomadine a

Development of Distomadine A as a Molecular Probe for Biological Processes

Molecular probes are specialized molecules used to detect and study specific biological targets like proteins or nucleic acids. accscience.com They function by binding to a target and generating a measurable signal, such as fluorescence, which allows for the visualization and investigation of biological processes in real-time. accscience.commdpi.com The development of a successful molecular probe hinges on the molecule's ability to selectively interact with a biological target and possess properties that can be harnessed for signal generation. nih.gov

For a compound like this compound to be developed into a molecular probe, it would need to exhibit specific binding to a biomolecule of interest. The field of chemical biology has produced a vast array of fluorescent probes designed to study cellular components and functions, from tracking cytoskeletal proteins to detecting specific ions. mdpi.comthermofisher.com However, current research literature does not indicate that this compound has been successfully developed or utilized as a molecular probe. A significant hurdle is its limited reported biological activity; one study found that it failed to exhibit any notable effects in a variety of antitumor, cytotoxicity, anti-inflammatory, and antimycobacterial assays. researchgate.net This lack of specific, potent biological interaction makes it a challenging starting point for designing a targeted molecular probe.

Synthesis of Labeled Analogues for Mechanistic Studies

To understand how a molecule functions within a biological system, researchers often synthesize labeled analogues. This process involves incorporating an isotopic label (like ¹³C or ³H) or a reporter tag (like a fluorescent group) into the molecule's structure. rsc.org These labeled compounds allow scientists to track the molecule's distribution, metabolism, and interaction with its targets without altering its fundamental chemical properties. nih.gov

The total synthesis of this compound has been successfully achieved, which is the essential first step required for the creation of labeled versions. acs.orgresearchgate.net A synthetic route provides access to various intermediates that could be modified to include a label. For example, a fluorescent tag could be appended to create a probe for imaging, or isotopic labels could be incorporated to facilitate mechanistic studies using techniques like mass spectrometry or nuclear magnetic resonance (NMR).

Despite the synthetic accessibility, there are no specific reports in the reviewed literature detailing the synthesis of labeled this compound analogues. The impetus for such a synthesis is typically driven by a compound's known biological activity. Since this compound has shown a very narrow spectrum of biological effects, the motivation to develop labeled versions for in-depth mechanistic studies appears to be low. researchgate.net

Insights into Biological Systems through this compound Perturbation

Perturbation biology is an approach used to understand complex biological networks by introducing a disruption—or perturbation—and observing the system's response. bionity.comsanderlab.org Small molecules are frequently used as perturbing agents to inhibit an enzyme or block a signaling pathway, thereby revealing its function and connections. sanderlab.orgfrontiersin.org The value of a small molecule as a perturbation tool is directly related to its ability to induce a specific and measurable change in a biological system. arxiv.orgvalencelabs.com

While this compound could theoretically be used as a perturbing agent, its utility is constrained by its limited biological activity profile. researchgate.net The only noted effect is a mild antifungal activity. Therefore, its application as a perturbation tool would be restricted to studying fungal pathways. In broader biological systems, such as human cancer cell lines or inflammatory models where it has shown no significant activity, it cannot serve as an effective perturbing agent to generate meaningful insights. researchgate.net A compound must interact with the system to perturb it, and this compound appears to lack the necessary interactions in most systems tested.

Potential as a Lead Compound for Pre-clinical Research

A "lead compound" in drug discovery is a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve its efficacy, selectivity, and pharmacokinetic properties. biobide.comaristo-group.com The process of transforming a lead into a drug candidate is known as lead optimization. ppd.comnih.gov

The potential of any compound to serve as a lead is determined through extensive screening. This compound has been subjected to a range of biological assays to assess its therapeutic potential. The results, however, have been largely negative. As summarized in the table below, the compound did not show promise in key areas of drug development like oncology and infectious diseases.

Table 1: Biological Activity Profile of this compound
Test CategoryActivity ReportedSource
AntifungalMild Activity researchgate.net
AntitumourNo Activity Exhibited researchgate.net
CytotoxicityNo Activity Exhibited researchgate.net
Anti-inflammatoryNo Activity Exhibited researchgate.net
AntimycobacterialNo Activity Exhibited researchgate.net

Computational Chemistry and Modeling Investigations of Distomadine a

Molecular Docking Simulations for Target Binding Prediction

There is no specific published research detailing molecular docking simulations for Distomadine A to predict its binding to any biological target. While such studies are common for predicting how a ligand might interact with a protein's active site, this analysis has not been reported for this compound. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

No studies were found that perform molecular dynamics (MD) simulations on a this compound-protein complex. MD simulations are used to assess the stability and conformational changes of a ligand-receptor complex over time, providing insights into the binding stability. This type of investigation has not been documented for this compound.

In Silico Screening for Identification of Novel Binding Partners

No literature exists describing the use of this compound as a query molecule in in-silico or virtual screening campaigns to identify new potential biological targets.

Due to the absence of specific research data for each of the requested sections, no data tables or detailed research findings can be generated for this compound.

Future Research Avenues and Challenges for Distomadine a

Unresolved Aspects in Biosynthetic Pathway Delineation

A significant hurdle in the study of Distomadine A is the incomplete understanding of its biosynthesis. The complex tetracyclic core, featuring a pyrano[2,3,4-de]quinoline fused to a butenolide, suggests a complex series of enzymatic reactions. researchgate.net While a Pictet-Spengler condensation of 6-bromotryptamine and an α-keto acid derived from arginine or homoarginine is a proposed pathway for related β-carboline alkaloids, the specific enzymes and intermediates in the this compound pathway are unknown. researchgate.net

Key challenges include:

Identification of Precursor Molecules: Determining the precise starter and extender units for the polyketide or non-ribosomal peptide synthetase (PKS/NRPS) machinery likely involved.

Elucidation of Enzymatic Steps: Characterizing the sequence of cyclizations, oxidations, and other modifications that lead to the final tetracyclic structure.

Genetic Locus Identification: Locating and characterizing the biosynthetic gene cluster (BGC) responsible for this compound production within the ascidian or its symbiotic microorganisms. The low titers of the natural product and potential difficulties in cultivating the producing organism or its symbionts present significant obstacles. nih.gov

Exploration of Novel Synthetic Strategies for Scalable Production

The total synthesis of this compound has been achieved, notably through the decarboxylation of a late-stage intermediate in the synthesis of its analogue, Distomadine B. vulcanchem.comacs.org The described route involves a multi-step process including a Suzuki cross-coupling, α-ketohydroxylation, and a double cyclization. researchgate.net However, for broader biological evaluation and potential therapeutic development, more efficient and scalable synthetic strategies are required.

Future research in this area should focus on:

Investigating Asymmetric Synthesis: Establishing methods to control the stereochemistry of the molecule, as the absolute configuration of the natural product remains undetermined. researchgate.net

Exploring Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes to perform key transformations with high selectivity and efficiency, potentially overcoming challenges in traditional organic synthesis. ekb.eg

Diversity-Oriented Synthesis (DOS): Creating libraries of this compound analogues by modifying the synthetic route to explore the structure-activity relationship (SAR). ekb.eg

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for identifying its therapeutic potential. wou.eduuthscsa.edu Initial screenings have shown mild antifungal activity, but it was inactive in a range of antitumor, cytotoxicity, anti-inflammatory, and antimycobacterial tests. researchgate.net This suggests a specific mode of action that is yet to be discovered.

Future investigations should aim to:

Identify Molecular Targets: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with. longdom.orgnih.gov

Characterize Binding Interactions: Using biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics with its targets.

Elucidate Downstream Effects: Investigating the cellular consequences of target engagement, including effects on signal transduction, gene expression, and metabolic pathways. stomuniver.runih.gov The mechanism of action likely involves the disruption of microbial membranes or the inhibition of key enzymatic pathways. longdom.org

Discovery of Undiscovered Biological Activities through High-Throughput Screening

The initial biological testing of this compound has been limited. researchgate.net High-throughput screening (HTS) offers a powerful approach to systematically and rapidly evaluate the compound against a vast array of biological targets and disease models. worldbigroup.combmglabtech.com This can uncover previously unknown biological activities and therapeutic applications. nih.gov

Key areas for HTS campaigns include:

Expanded Antifungal and Antimicrobial Screens: Testing against a broader panel of fungal and bacterial pathogens, including drug-resistant strains.

Antiviral and Antiparasitic Assays: Evaluating its potential to combat various viral infections and parasitic diseases.

Enzyme Inhibition Assays: Screening against a wide range of enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. bmglabtech.com

Cell-Based Phenotypic Screens: Utilizing high-content imaging and other cell-based assays to identify effects on cellular processes like proliferation, migration, and apoptosis in various cell lines. nih.gov

The goal of HTS is to identify "hits" or "leads" that can then be further investigated and optimized. bmglabtech.com

Development of Advanced Analytical and Computational Tools for this compound Research

Advancements in analytical and computational chemistry are essential to overcome the challenges associated with studying complex natural products like this compound.

Future developments should include:

Advanced Spectroscopic and Spectrometric Techniques: Utilizing techniques like 2D and 3D NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) for detailed structural elucidation and for analyzing complex biological samples.

Computational Modeling and Simulation: Employing molecular docking and molecular dynamics (MD) simulations to predict potential biological targets and to understand the binding interactions of this compound at the atomic level. researchgate.netfrontiersin.org For instance, computational studies can help to understand the regioselectivity of its formation. researchgate.net

Machine Learning and AI-driven Approaches: Using machine learning algorithms to analyze large datasets from HTS and 'omics' studies to predict biological activities and to identify key structural features for activity. anl.gov

Integrated Data Analysis Platforms: Developing tools that can integrate and analyze data from various sources (e.g., genomic, proteomic, metabolomic, and screening data) to provide a holistic understanding of this compound's biology. ijemt.orgusahid.ac.idcoursera.org

Q & A

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions to medicinal chemistry?

  • Methodological Answer: Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Emphasize novelty in the Abstract using keywords like "first report" or "mechanistic insight." Use tables/figures to contrast this compound’s properties with existing compounds .

Tables for Quick Reference

Research Stage Key Tools/Methods References
Synthesis OptimizationDoE, HPLC, NMR
Bioactivity ValidationIC50 assays, SPR, meta-analysis
Computational ModelingMolecular docking, MD simulations
Ethical In Vivo StudiesFINER criteria, 3Rs principle

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.